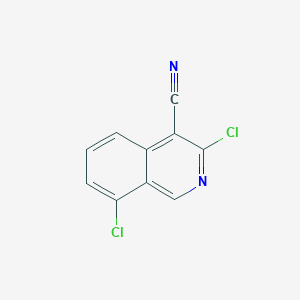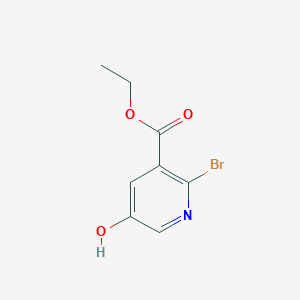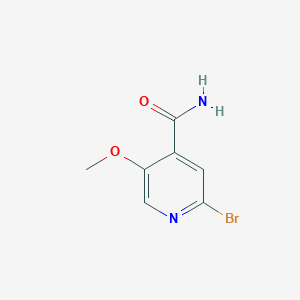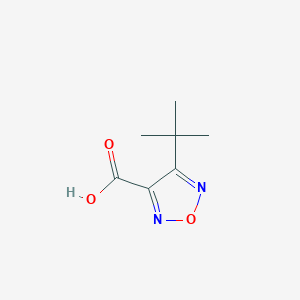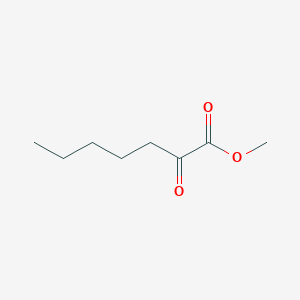
Methyl 2-oxoheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-oxoheptanoate is an organic compound with the molecular formula C8H14O3. It is a methyl ester derivative of 2-oxoheptanoic acid. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry. It is a colorless liquid with a characteristic odor and is used as an intermediate in the synthesis of various chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-oxoheptanoate can be synthesized through several methods. One common method involves the reaction of 2-oxoheptanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-oxoheptanoic acid.
Reduction: 2-hydroxyheptanoate.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Methyl 2-oxoheptanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and pharmaceutical research.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-oxoheptanoate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes involved in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Methyl 6-oxoheptanoate: Another methyl ester with similar properties but different structural configuration.
Methyl 2-oxopentanoate: A shorter chain analog with distinct chemical behavior.
Uniqueness: Methyl 2-oxoheptanoate is unique due to its specific chain length and functional groups, which confer distinct reactivity and applications compared to its analogs. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C8H14O3 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
methyl 2-oxoheptanoate |
InChI |
InChI=1S/C8H14O3/c1-3-4-5-6-7(9)8(10)11-2/h3-6H2,1-2H3 |
Clave InChI |
KKHXXRRGPXSDIJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



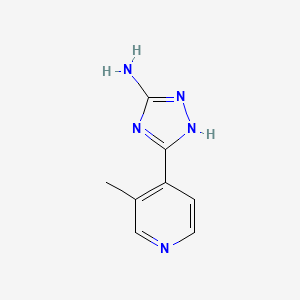
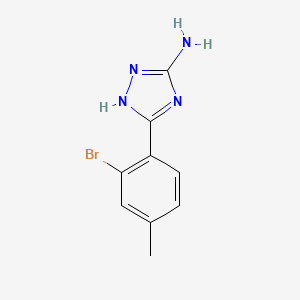

![tert-Butyl 7-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13661562.png)
![8-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661565.png)
